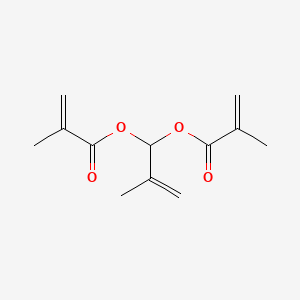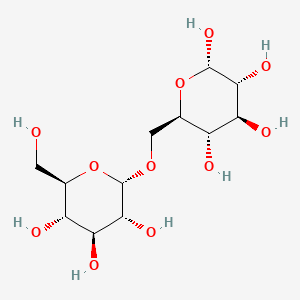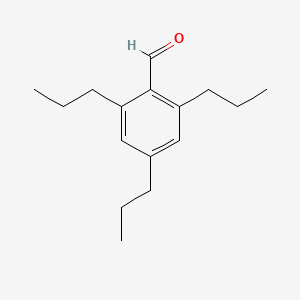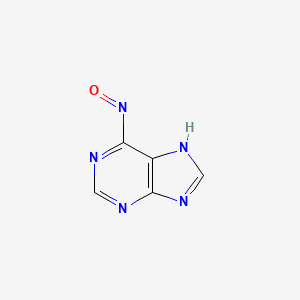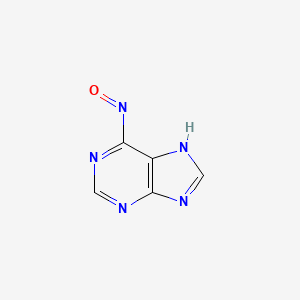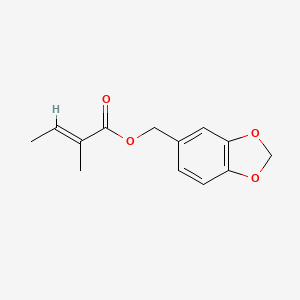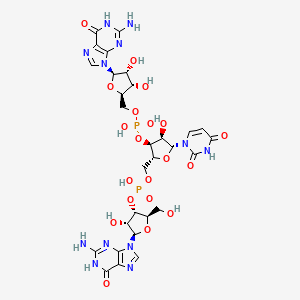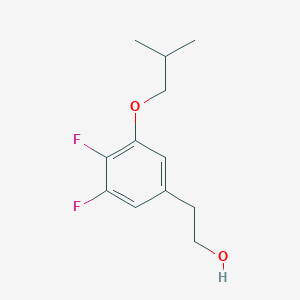
2-Propanol, 1-((2-methylpentyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-((2-methylpentyl)oxy)- is an organic compound with the molecular formula C10H22O2. It is a derivative of 2-propanol, where one of the hydrogen atoms is replaced by a 2-methylpentyl group. This compound is known for its applications in various chemical processes and industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-((2-methylpentyl)oxy)- typically involves the reaction of 2-propanol with 2-methylpentanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
2-Propanol+2-MethylpentanolAcid Catalyst2-Propanol, 1-((2-methylpentyl)oxy)-+Water
Industrial Production Methods
In an industrial setting, the production of 2-Propanol, 1-((2-methylpentyl)oxy)- involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-((2-methylpentyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpentyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Various alcohols.
Substitution: Compounds with different functional groups replacing the 2-methylpentyl group.
Aplicaciones Científicas De Investigación
2-Propanol, 1-((2-methylpentyl)oxy)- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a preservative.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-((2-methylpentyl)oxy)- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanol, 1-methoxy-: Similar in structure but with a methoxy group instead of a 2-methylpentyl group.
2-Propanol, 1-butoxy-: Contains a butoxy group instead of a 2-methylpentyl group.
Uniqueness
2-Propanol, 1-((2-methylpentyl)oxy)- is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. Its structure allows for specific interactions in chemical reactions, making it valuable in various applications.
Propiedades
Número CAS |
125328-92-9 |
|---|---|
Fórmula molecular |
C9H20O2 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
1-(2-methylpentoxy)propan-2-ol |
InChI |
InChI=1S/C9H20O2/c1-4-5-8(2)6-11-7-9(3)10/h8-10H,4-7H2,1-3H3 |
Clave InChI |
XUCRSLQNBTWVQZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)COCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


